2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92373. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

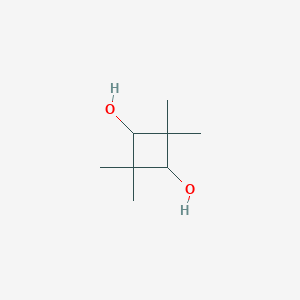

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGHZNSUOHCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044908, DTXSID301263004 | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3010-96-6, 2694-23-7, 3039-96-1 | |

| Record name | Tetramethyl-1,3-cyclobutanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3010-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7WK40I307 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3G697089H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD): Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), a saturated aliphatic diol, is a critical monomer in the synthesis of advanced polymeric materials and a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the fundamental properties of TMCD, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis and the separation of its isomers. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Core Properties

This compound, with the CAS Number 3010-96-6, is a white crystalline solid.[1][2] It exists as a mixture of cis and trans isomers, which exhibit distinct physical properties.[1] The rigid and sterically hindered cyclobutane (B1203170) ring imparts unique characteristics to polymers derived from it, such as enhanced thermal stability and impact resistance.[3]

Physicochemical Properties

The fundamental physicochemical properties of TMCD are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 126-134 °C (mixture of isomers) | [1] |

| Boiling Point | 210-215 °C | [2] |

| Density | 1.017 g/cm³ | [2] |

| Flash Point | 125 °F (51.7 °C) | [2] |

| Water Solubility | 61 g/L at 20 °C | [2] |

| LogP | 1.6 at 22.6 °C | [5] |

Isomer-Specific Properties

The cis and trans isomers of TMCD have distinct melting points and ring conformations. The separation of these isomers is crucial for specific applications, as their stereochemistry influences the properties of resulting polymers.

| Isomer | Melting Point (°C) | Ring Conformation | Reference(s) |

| cis-TMCD | ~163 | Non-planar | [1][6] |

| trans-TMCD | ~148 | Planar (dihedral angle of 0°) | [1][6] |

Synthesis Workflow

The industrial synthesis of TMCD is a multi-step process that begins with isobutyric anhydride (B1165640). The workflow involves the formation of a ketene (B1206846), its dimerization, and subsequent hydrogenation.

Experimental Protocols

The following protocols are derived from patent literature and provide a general methodology for the synthesis and separation of TMCD isomers. Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.

Synthesis of this compound (Mixture of Isomers)

This process involves three main stages: pyrolysis, dimerization, and hydrogenation.[1]

Stage 1: Pyrolysis of Isobutyric Anhydride to Dimethylketene

-

Objective: To thermally crack isobutyric anhydride to produce dimethylketene.

-

Apparatus: A pyrolysis furnace equipped with a feeding system for the liquid anhydride and a means to collect the gaseous ketene product.

-

Procedure:

-

Heat the pyrolysis zone to a temperature between 350 °C and 600 °C.

-

Introduce isobutyric anhydride into the heated zone. The residence time is typically short, on the order of seconds.

-

The resulting dimethylketene is a reactive gas and is immediately carried to the next stage.

-

Stage 2: Dimerization of Dimethylketene

-

Objective: To dimerize the gaseous dimethylketene to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

-

Procedure:

-

The dimethylketene gas spontaneously dimerizes upon cooling. This is often carried out in a suitable solvent to manage the reaction heat and facilitate handling.

-

The resulting product is 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a solid.

-

Stage 3: Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

-

Objective: To reduce the diketone to the corresponding diol.

-

Apparatus: A high-pressure hydrogenation reactor.

-

Materials:

-

2,2,4,4-Tetramethyl-1,3-cyclobutanedione

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., Ruthenium, Nickel, or Rhodium on a support)[1]

-

Solvent (e.g., an alcohol or hydrocarbon)

-

-

Procedure:

-

Charge the reactor with 2,2,4,4-tetramethyl-1,3-cyclobutanedione, solvent, and the hydrogenation catalyst.

-

Pressurize the reactor with hydrogen to a pressure typically ranging from 2.0 to 8.0 MPa.[7]

-

Heat the reaction mixture to a temperature between 140 °C and 200 °C with agitation.[7]

-

Monitor the reaction progress by hydrogen uptake.

-

Upon completion, cool the reactor, vent the excess hydrogen, and filter the catalyst.

-

The resulting solution contains a mixture of cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol. The product can be isolated by crystallization or solvent evaporation.

-

Separation of cis and trans Isomers

A common method for separating the isomers involves the formation of diesters, followed by fractional crystallization.[6]

Step 1: Esterification of the Diol Mixture

-

Objective: To convert the diol mixture into their corresponding diesters (e.g., diformates or diacetates).

-

Procedure:

-

React the TMCD isomer mixture with an esterifying agent such as acetic anhydride or formic acid.[6]

-

The reaction conditions will depend on the chosen reagent.

-

Step 2: Fractional Crystallization of the Diesters

-

Objective: To separate the solid trans-diester from the liquid cis-diester.

-

Procedure:

-

The diacetate or diformate of trans-TMCD is typically a solid at room temperature, while the corresponding cis-diester is a liquid.[6]

-

Allow the reaction mixture to stand at room temperature to crystallize the trans-diester.

-

Separate the solid trans-diester by filtration. The liquid filtrate is enriched in the cis-diester.

-

Step 3: Hydrolysis of the Separated Diesters

-

Objective: To hydrolyze the separated diesters back to the pure diol isomers.

-

Procedure:

Spectral Data

The following tables summarize the key spectral data for TMCD. This information is crucial for the identification and characterization of the compound.

NMR Spectroscopy

| Nucleus | Isomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H-NMR | Mixture | 3.286, 3.146 | - | CH-OH | [8] |

| 0.982, 0.904, 0.835 | - | CH₃ | [8] | ||

| ¹³C-NMR | cis | - | - | - | [9] |

| trans | - | - | - | [10] |

Note: Specific peak assignments for the individual isomers from publicly available spectra are limited. The provided ¹H-NMR data is for a mixture of isomers.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 | O-H stretch (strong, broad) | |

| ~2960 | C-H stretch (aliphatic) | |

| ~1470 | C-H bend (methyl) | |

| ~1370 | C-H bend (gem-dimethyl) | |

| ~1050 | C-O stretch (secondary alcohol) |

Mass Spectrometry

| m/z | Interpretation | Reference(s) |

| 144 | Molecular ion [M]⁺ | [11] |

| 126 | [M - H₂O]⁺ | [11] |

| 70 | C₅H₁₀⁺ (from retro-Diels-Alder fragmentation) | |

| 57 | C₄H₉⁺ (tert-butyl cation) | [11] |

Safety and Handling

This compound is a flammable solid and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Drug Development and Research

While TMCD is primarily used in the polymer industry, its rigid, well-defined stereochemistry makes it an interesting scaffold for medicinal chemistry and drug design. The diol functionality allows for further chemical modifications to create diverse libraries of compounds. Its use as a replacement for bisphenol A (BPA) in some applications also highlights its potential for developing biocompatible materials.[1]

Conclusion

This compound is a compound with unique structural features that translate into valuable properties for material science and organic synthesis. This guide has provided a detailed overview of its fundamental characteristics, a clear representation of its synthesis pathway, and a compilation of experimental methodologies and spectral data to aid researchers in their work with this versatile diol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | 3010-96-6 [chemicalbook.com]

- 4. 2,2,4,4-四甲基-1,3-环丁二醇,异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]

- 6. CN105732329A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 7. This compound(3010-96-6) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), also known as CBDO, is a unique aliphatic diol that has garnered significant interest in polymer chemistry and material science. Its rigid and sterically hindered cyclobutane (B1203170) core imparts exceptional thermal stability, hydrolytic resistance, and optical clarity to polymers derived from it. These properties make it a valuable monomer in the synthesis of high-performance polyesters, polycarbonates, and other polymeric materials, often serving as a replacement for bisphenol A (BPA). This technical guide provides a comprehensive overview of the core physicochemical characteristics of TMCD, detailed experimental protocols for their determination, and a summary of its synthesis and purification.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] It exists as a mixture of cis and trans isomers, which have distinct physical properties.[2] The ratio of these isomers can influence the properties of the final polymers.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆O₂ | [1] |

| Molar Mass | 144.21 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 126-134 °C (mixture of isomers) | [2] |

| Boiling Point | 210-215 °C | [2] |

| Density | 1.017 g/cm³ | [3] |

| Flash Point | 125 °F (51.7 °C) | [2] |

| Water Solubility | 61 g/L at 20 °C | [3] |

| Solubility | Soluble in methanol (B129727) and other organic solvents. | [3] |

Synthesis of this compound

The industrial synthesis of TMCD is a two-step process that begins with the dimerization of dimethylketene (B1620107), which is typically generated from isobutyric anhydride (B1165640) or isobutyryl chloride. The resulting 2,2,4,4-tetramethyl-1,3-cyclobutanedione is then hydrogenated to yield the final diol product.[2]

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione

A detailed laboratory-scale synthesis involves the dehydrohalogenation of isobutyryl chloride with a tertiary amine like triethylamine (B128534) to generate dimethylketene in situ, which then dimerizes.[4]

Materials:

-

Isobutyryl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., diethyl ether)

-

Reaction flask with a dropping funnel and condenser

-

Stirring apparatus

Procedure:

-

A solution of isobutyryl chloride in the anhydrous solvent is placed in the reaction flask.

-

The flask is cooled in an ice bath.

-

A solution of triethylamine in the same solvent is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione, which can be purified by crystallization or sublimation.[4]

Hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione

The diketone is reduced to the diol via catalytic hydrogenation. The choice of catalyst can influence the cis/trans isomer ratio of the product.[2]

Materials:

-

2,2,4,4-tetramethyl-1,3-cyclobutanedione

-

Hydrogenation catalyst (e.g., Ruthenium on carbon (Ru/C), Raney Nickel, or Rhodium)

-

Solvent (e.g., ethanol, isopropanol)

-

High-pressure hydrogenation apparatus (autoclave)

Procedure:

-

The diketone and the catalyst are placed in the autoclave with the solvent.

-

The autoclave is sealed and purged with nitrogen, followed by hydrogen.

-

The vessel is pressurized with hydrogen to the desired pressure and heated to the reaction temperature.

-

The reaction mixture is stirred vigorously for a set period until the reaction is complete (monitored by techniques like GC).

-

After cooling and venting the hydrogen, the catalyst is removed by filtration.

-

The solvent is evaporated to yield the crude TMCD, which is a mixture of cis and trans isomers.

Purification by Crystallization

The crude TMCD can be purified and the isomers can be separated to some extent by crystallization from a suitable solvent.[5]

Caption: General workflow for the purification of TMCD by crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of TMCD shows distinct signals for the methyl protons and the methine protons of the cyclobutane ring. The chemical shifts and coupling patterns can be used to differentiate between the cis and trans isomers. For the mixed isomers, typical signals appear around δ 0.8-1.0 ppm for the methyl groups and δ 3.1-4.6 ppm for the CH-OH protons.[6]

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. Key signals include those for the methyl carbons, the quaternary carbons, and the carbons bearing the hydroxyl groups. The chemical shifts for the cis and trans isomers are slightly different, allowing for their identification and quantification in a mixture.[7]

Infrared (IR) Spectroscopy

The IR spectrum of TMCD is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Other significant peaks include C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.[8]

Mass Spectrometry (MS)

The mass spectrum of TMCD typically does not show a strong molecular ion peak (m/z 144) due to facile fragmentation. Common fragments observed result from the loss of water, methyl groups, and cleavage of the cyclobutane ring.[1]

Characterization of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of the cis and trans isomers of TMCD. The isomers can be separated on a suitable GC column, and their mass spectra can be used for confirmation.

Caption: Workflow for the analysis of TMCD isomers using GC-MS.

Conclusion

This compound is a key building block for advanced polymers with desirable properties. A thorough understanding of its physicochemical characteristics, synthesis, and purification is crucial for researchers and professionals in the fields of polymer chemistry, materials science, and drug delivery, where TMCD-based polymers are finding increasing applications. The experimental protocols and characterization data provided in this guide serve as a valuable resource for the effective utilization of this versatile diol.

References

- 1. 2,2,4,4-Tetramethylcyclobutane-1,3-diol | C8H16O2 | CID 76382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- (CAS 3010-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]

- 5. US9145346B1 - Process for 2,2,4,4-tetramethylcyclobutane-1,3-diol crystallization - Google Patents [patents.google.com]

- 6. This compound(3010-96-6) 1H NMR [m.chemicalbook.com]

- 7. This compound(3010-96-6) 13C NMR [m.chemicalbook.com]

- 8. This compound(3010-96-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomerism of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), a versatile aliphatic diol. The document details the synthesis of the isomer mixture, methods for the separation of the individual cis and trans isomers, their distinct physical and spectral properties, and explores their current applications and future potential, particularly in the context of materials science and the broader field of medicinal chemistry.

Introduction

This compound (CBDO) is a unique cycloaliphatic diol characterized by a rigid cyclobutane (B1203170) core substituted with four methyl groups and two hydroxyl groups. The spatial arrangement of these hydroxyl groups gives rise to two distinct stereoisomers: cis-2,2,4,4-tetramethyl-1,3-cyclobutanediol and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol. These isomers exhibit significantly different physical properties and can impart unique characteristics to polymers and other molecules into which they are incorporated. While CBDO has found a primary application as a monomer in the polymer industry, particularly as a replacement for bisphenol A (BPA), its rigid three-dimensional structure also presents intriguing possibilities for its use as a scaffold in medicinal chemistry and drug design.[1][2][3] This guide will delve into the technical details of CBDO isomerism, providing researchers with the necessary information for its synthesis, separation, and characterization, and will discuss its potential in the realm of drug development.

Synthesis of this compound Isomers

The industrial synthesis of this compound is a two-step process that begins with the dimerization of dimethylketene (B1620107) to form the intermediate 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK). This is followed by the catalytic hydrogenation of the diketone to yield a mixture of the cis and trans diol isomers.[4]

Experimental Protocol: Synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK)

The precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, is synthesized via the dimerization of dimethylketene. Dimethylketene is typically generated in situ from isobutyric anhydride or isobutyryl chloride.

Materials:

-

Isobutyryl chloride

-

Anhydrous ether

Procedure:

-

A solution of isobutyryl chloride in anhydrous ether is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser.

-

Triethylamine is added dropwise to the stirred solution at a controlled rate to maintain a gentle reflux.

-

The reaction mixture is stirred for several hours at room temperature after the addition is complete.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The ethereal solution is washed with dilute hydrochloric acid and then with water.

-

The ether layer is dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation to yield crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione, which can be further purified by recrystallization or sublimation.

Experimental Protocol: Hydrogenation of CBDK to a Mixture of CBDO Isomers

The hydrogenation of the diketone intermediate yields a mixture of cis and trans CBDO. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.

Materials:

-

2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK)

-

Solvent (e.g., isopropanol, ethanol)

-

Hydrogenation catalyst (e.g., Ruthenium on carbon (Ru/C), Nickel, or a mixed copper oxide/zinc oxide/aluminum oxide/chromium oxide catalyst)

-

Hydrogen gas

Procedure:

-

The CBDK is dissolved in a suitable solvent in a high-pressure autoclave.

-

The hydrogenation catalyst is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 2.0-8.0 MPa).

-

The reaction mixture is heated to the desired temperature (e.g., 140-200 °C) and stirred.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude mixture of cis and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of CBDO can be achieved by exploiting the differences in the physical properties of their diester derivatives. A common method involves the esterification of the diol mixture with a low molecular weight carboxylic acid, such as formic or acetic acid.

Experimental Protocol: Separation of Isomers via Diformate Esters

This protocol is based on the principle that the diformate of the trans isomer is a solid at room temperature, while the cis isomer's diformate is a liquid.[5]

Materials:

-

Mixture of cis and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol

-

Formic acid

-

Methanol

Procedure:

Part 1: Esterification

-

The mixture of CBDO isomers is reacted with an excess of formic acid.

-

The reaction mixture is heated to drive the esterification to completion.

-

After the reaction, the excess formic acid is removed, leaving a mixture of the cis and trans diformate esters.

Part 2: Separation of Diesters

-

The mixture of diformate esters is allowed to stand at room temperature. The trans-diformate will crystallize as a solid.

-

The solid trans-diformate is separated from the liquid cis-diformate by filtration.

-

The solid trans-diformate can be further purified by recrystallization.

Part 3: Hydrolysis to Pure Isomers

-

The purified solid trans-diformate is subjected to methanolysis (hydrolysis with methanol) to yield pure trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol.

-

The liquid cis-diformate is separately hydrolyzed using the same methanolysis procedure to yield a diol mixture enriched in the cis isomer.

-

The cis-enriched diol can be further purified by fractional recrystallization from a suitable solvent like toluene to obtain pure cis-2,2,4,4-tetramethyl-1,3-cyclobutanediol.[5]

Physicochemical Properties of Cis and Trans Isomers

The cis and trans isomers of this compound exhibit distinct physical properties, which are summarized in the table below. The key difference lies in the geometry of the cyclobutane ring; the cis isomer has a non-planar (puckered) ring, while the trans isomer has a planar ring structure.

| Property | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Mixture (approx. 50/50) |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molar Mass ( g/mol ) | 144.21 | 144.21 | 144.21 |

| Appearance | White crystalline solid | White crystalline solid | White crystalline powder |

| Melting Point (°C) | 162.5 - 163 | 147 - 148 | 126 - 134[4] |

| Boiling Point (°C) | - | - | 210 - 215[4] |

| Water Solubility | - | - | 61 g/L at 20°C |

| Solubility | - | - | Soluble in methanol |

Spectroscopic Characterization

The distinct stereochemistry of the cis and trans isomers leads to differences in their spectroscopic signatures, which can be used for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to show differences in the chemical shifts and coupling constants of the methine protons (CH-OH) due to their different spatial orientations.

¹³C NMR: The carbon NMR spectra also reflect the isomeric differences. For the trans isomer, the reported ¹³C NMR chemical shifts are approximately:

-

C-OH: ~70 ppm

-

C(CH₃)₂: ~35 ppm

-

CH₃: ~25 ppm and ~20 ppm

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the two isomers, reflecting the variations in their molecular symmetry and vibrational modes.

Applications and Future Prospects

Polymer Science

The primary application of this compound is as a monomer in the synthesis of polyesters.[4] Its rigid cyclobutane structure imparts high glass transition temperatures (Tg), excellent thermal stability, and good mechanical properties to the resulting polymers. These CBDO-based polyesters are often used as a BPA-free alternative in various applications, including food and beverage containers, medical devices, and electronic components.

Potential in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not widely reported, the rigid cyclobutane scaffold is of significant interest in medicinal chemistry.[2][3]

Scaffold for Bioactive Molecules: The constrained conformation of the cyclobutane ring can be advantageous in drug design.[2][3] By incorporating a rigid scaffold like CBDO, the conformational flexibility of a molecule can be reduced, which can lead to:

-

Increased Potency and Selectivity: A more rigid molecule can fit more precisely into the binding site of a biological target, leading to stronger and more specific interactions.[2]

-

Improved Pharmacokinetic Properties: The introduction of a rigid, sp³-rich scaffold can enhance metabolic stability and modify lipophilicity, which are crucial pharmacokinetic parameters.[2]

Linker in Complex Molecules: The diol functionality of CBDO allows it to be used as a linker to connect two other molecular fragments. The rigid nature of the cyclobutane core would ensure a fixed spatial relationship between the connected moieties, which can be critical for their biological activity.

Although specific examples of CBDO derivatives with demonstrated pharmacological activity are scarce in the current literature, the unique structural features of this diol make it an attractive building block for the synthesis of novel, three-dimensionally complex molecules for screening in drug discovery programs. Further research into the derivatization of cis- and trans-CBDO and the biological evaluation of the resulting compounds is warranted to fully explore its potential in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]

Spectroscopic Analysis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), a unique aliphatic diol notable for its rigid cyclobutane (B1203170) core. TMCD is produced as a mixture of cis and trans isomers, the ratio of which can significantly influence the properties of resulting polymers.[1] A thorough understanding of its spectroscopic characteristics is therefore essential for its application in materials science and drug development.

Molecular Structure and Isomerism

This compound consists of a four-membered carbon ring substituted with four methyl groups and two hydroxyl groups. The relative orientation of the hydroxyl groups gives rise to cis and trans isomers, each with distinct spectroscopic properties.

References

An In-depth Technical Guide to the Thermal Decomposition of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) is a sterically hindered cycloaliphatic diol increasingly utilized in the synthesis of specialty polymers, conferring enhanced thermal stability, hydrolytic resistance, and mechanical properties to the resulting materials. Understanding its thermal decomposition behavior is paramount for defining processing limits, predicting material lifetime, and ensuring product safety and stability. This technical guide provides a comprehensive overview of the predicted thermal decomposition pathways of TMCD, outlines detailed experimental protocols for its analysis, and presents a framework for the systematic collection and interpretation of decomposition data. Due to a lack of specific experimental studies on the thermal decomposition of neat TMCD in the public domain, this guide leverages established principles of organic chemistry and data from analogous structures to propose the most probable decomposition mechanisms and products.

Introduction

This compound, a key monomer in the production of advanced polyesters and other polymers, is known for imparting exceptional durability. The inherent strain of the cyclobutane (B1203170) ring, coupled with the steric hindrance from the gem-dimethyl groups, suggests that its thermal decomposition is a complex process. This guide serves as a foundational resource for researchers investigating the thermal degradation of TMCD, providing both a theoretical framework and practical experimental guidance.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is hypothesized to proceed through several key pathways, primarily involving ring-opening reactions and subsequent fragmentations. The strained cyclobutane ring is the most likely point of initial bond scission under thermal stress.

Pathway 1: Cycloreversion

The most direct thermal decomposition pathway for a cyclobutane ring is a [2+2] cycloreversion. For TMCD, this would lead to the formation of isobutylene (B52900) and other potential C4 fragments.

Navigating the Solubility Landscape of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) in various organic solvents. Understanding the solubility of TMCD, a key building block in the synthesis of novel polymers and pharmaceutical intermediates, is critical for process development, formulation design, and crystallization optimization. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent's polarity, hydrogen bonding capacity, and the temperature of the system. A comprehensive search of scientific literature and patent databases has yielded valuable, albeit sometimes relative, solubility data. The following table summarizes the solubility of TMCD in a range of organic solvents. It is important to note that a significant portion of the publicly available quantitative data comes from patent literature, where solubility is often expressed as a relative weight percent to facilitate comparison for crystallization processes.

| Solvent System | Temperature (°C) | Solubility (Relative wt %) | Isomer Ratio (cis:trans) |

| Alcohols | |||

| Methanol | 49.8 | 100 | Not Specified |

| Methanol | 25.0 | 38.6 | Not Specified |

| Methanol | 5.0 | 11.4 | Not Specified |

| Ethanol | 54.9 | 100 | Not Specified |

| Ethanol | 25.0 | 25.9 | Not Specified |

| Ethanol | 5.0 | 6.5 | Not Specified |

| Isopropanol | 72.2 | 100 | Not Specified |

| Isopropanol | 25.0 | 9.9 | Not Specified |

| Isopropanol | 5.0 | 2.5 | Not Specified |

| Ketones | |||

| Acetone | Not Specified | Soluble | Not Specified |

| Esters | |||

| Ethyl Acetate | 70.1 | 100 | Not Specified |

| Ethyl Acetate | 25.0 | 13.5 | Not Specified |

| Ethyl Acetate | 5.0 | 4.1 | Not Specified |

| Aromatic Hydrocarbons | |||

| Toluene | 91.9 | 100 | Not Specified |

| Toluene | 25.0 | 4.8 | Not Specified |

| Toluene | 5.0 | 1.4 | Not Specified |

| Ethers | |||

| Tetrahydrofuran (THF) | Not Specified | Likely Soluble | Not Specified |

| Halogenated Hydrocarbons | |||

| Dichloromethane | Not Specified | Likely Soluble | Not Specified |

Note: The relative weight percent data is sourced from patent US9145346B1 and represents the saturated concentration of the isomer at a given temperature relative to the saturated concentration at the highest temperature reported for that solvent. "Likely Soluble" indicates solvents in which TMCD is expected to have good solubility based on general chemical principles, though specific quantitative data was not found.

Experimental Protocol for Solubility Determination

A standardized and accurate method for determining the solubility of TMCD is crucial for reproducible research and process scale-up. The isothermal shake-flask method is a widely accepted and reliable technique for generating equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (± 0.1 mg)

-

Screw-capped glass vials

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of TMCD to a series of screw-capped glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the samples to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time for a specific solvent system.

-

-

Sample Collection and Preparation:

-

After equilibration, cease shaking and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Concentration Analysis:

-

Analyze the concentration of TMCD in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

-

Prepare a calibration curve using standard solutions of TMCD of known concentrations in the same solvent.

-

Calculate the concentration of TMCD in the original saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).

-

Report the temperature at which the solubility was determined.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for processes involving TMCD, such as reaction, crystallization, or formulation, is a critical step. The following diagram illustrates a logical workflow for making an informed solvent choice.

Caption: A logical workflow for selecting an optimal solvent for TMCD.

discovery and history of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

An In-depth Technical Guide on the Discovery and History of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Introduction

This compound (CBDO) is a unique aliphatic diol that has garnered significant attention in the polymer industry as a monomer for high-performance polyesters. Its rigid and sterically hindered cyclobutane (B1203170) core imparts exceptional thermal and hydrolytic stability, as well as enhanced durability to the polymers in which it is incorporated. This technical guide provides a comprehensive overview of the discovery, history, and key developments in the synthesis and purification of CBDO, with a focus on the scientific and technological advancements that have shaped its industrial production.

Early Discovery and Synthesis

The first documented synthesis of this compound can be traced back to the Ph.D. thesis of Leon L. Miller at Cornell University in 1937. His work focused on the derivatives of dimethylketene (B1620107). The foundational synthesis route involves a two-step process: the dimerization of dimethylketene to produce 2,2,4,4-tetramethyl-1,3-cyclobutanedione, followed by the hydrogenation of this diketone to yield CBDO.[1] This fundamental pathway remains the basis for modern industrial production.

The synthesis begins with the generation of dimethylketene, typically through the pyrolysis of isobutyric anhydride (B1165640).[1] The highly reactive dimethylketene then spontaneously dimerizes to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1]

The subsequent hydrogenation of the diketone is a critical step that yields this compound as a mixture of cis and trans isomers.[1] Early studies utilized catalysts such as nickel for this reduction.

Key Developments in Industrial Production and Purification

The industrial-scale production and purification of CBDO have been significantly advanced by research and patent developments, most notably by Eastman Chemical Company. A major challenge in the production of CBDO is the efficient and controlled synthesis and the separation of the cis and trans isomers, as their ratio can significantly impact the properties of the final polymers.

A pivotal development in the history of CBDO was the method for separating its isomers, described in a 1966 patent by J. C. Martin and E. U. Elam of Eastman Kodak (now Eastman Chemical). This patent detailed a process for the separation of the cis and trans isomers, a crucial step for producing polymers with consistent and predictable properties.

Subsequent patents from Eastman Chemical have focused on optimizing the entire production process, from the pyrolysis of isobutyric anhydride to the final purification of CBDO. These innovations have aimed to improve yield, efficiency, and the control of the isomer ratio. For instance, various patents describe the use of different hydrogenation catalysts and conditions to influence the cis/trans ratio of the final product.

Physicochemical Properties of CBDO Isomers

The cis and trans isomers of this compound exhibit distinct physical and chemical properties, which are critical for their application in polymer synthesis. The C4 ring of the cis isomer is non-planar, with an average dihedral angle of 17.5° in the solid state, while the trans isomer has a dihedral angle of 0°.[1]

| Property | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Mixture of Isomers |

| Melting Point (°C) | 126-129[2] | - | 126-129[3][4] |

| Boiling Point (°C) | 210-215[2] | - | 210-215[3][5] |

| Water Solubility | Data not readily available | Data not readily available | 61 g/L at 20°C[6] |

| Molecular Formula | C₈H₁₆O₂[2] | C₈H₁₆O₂ | C₈H₁₆O₂[1] |

| Molar Mass ( g/mol ) | 144.21[7] | 144.21 | 144.21[7] |

Experimental Protocols

General Synthesis of this compound

The following provides a generalized experimental protocol based on the historical and industrial synthesis methods.

Step 1: Dimerization of Dimethylketene

-

Generation of Dimethylketene: Isobutyric anhydride is subjected to pyrolysis at elevated temperatures to yield dimethylketene.

-

Dimerization: The gaseous dimethylketene is then passed through a condenser and collected in a reaction vessel where it spontaneously dimerizes to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The reaction is typically carried out in a suitable solvent.

Step 2: Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

-

Reaction Setup: 2,2,4,4-tetramethyl-1,3-cyclobutanedione is dissolved in a suitable solvent, such as a lower alcohol, in a high-pressure autoclave.

-

Catalyst Addition: A hydrogenation catalyst (e.g., nickel, ruthenium, or rhodium on a support) is added to the solution.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred for a specified period to effect the reduction of the diketone to the diol.

-

Workup: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.

Step 3: Isomer Separation (Conceptual based on Martin and Elam Patent)

-

Esterification: The mixture of CBDO isomers is reacted with an esterifying agent to form the corresponding diesters.

-

Fractional Crystallization: The diester mixture is then subjected to fractional crystallization. The difference in the physical properties of the cis and trans diesters allows for their separation.

-

Hydrolysis: The separated diesters are then hydrolyzed back to the pure cis and trans isomers of this compound.

Visualizations

Caption: General Synthesis Workflow of CBDO.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | 3010-96-6 [chemicalbook.com]

- 4. This compound | CAS#:3010-96-6 | Chemsrc [chemsrc.com]

- 5. This compound Cas 3010-96-6 Boiling Point: 210-215a A C(lit.) at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]

- 6. chembk.com [chembk.com]

- 7. This compound (mixture of isomers) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

The Efficacy and Safety of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) as a Bisphenol A Replacement: A Technical Guide

Introduction

In the ongoing search for safer alternatives to Bisphenol A (BPA), a well-documented endocrine disruptor, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) has emerged as a leading candidate for the synthesis of high-performance polyesters.[1][2] BPA's structural similarity to estrogen allows it to interfere with hormonal signaling pathways, raising significant health concerns.[3][4] TMCD, an aliphatic diol, offers a rigid cyclobutyl structure that imparts excellent thermal stability, mechanical strength, and clarity to polymers without the phenolic moiety associated with BPA's estrogenic activity.[5][6] This technical guide provides an in-depth analysis of TMCD, covering its synthesis, polymerization into copolyesters, comparative performance against BPA-based polycarbonates, and a detailed toxicological profile, with a focus on its lack of endocrine-disrupting activity.

Synthesis and Polymerization

Synthesis of TMCD Monomer

The industrial synthesis of TMCD is a multi-step process that begins with isobutyric acid or its anhydride (B1165640). The process is valued for its high yields, which can be up to 98%.[7]

The general synthetic pathway involves:

-

Ketene Formation: Pyrolysis of isobutyric anhydride produces dimethylketene (B1620107).

-

Dimerization: The highly reactive dimethylketene spontaneously dimerizes to form a cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

-

Hydrogenation: The diketone is then catalytically hydrogenated to yield the final TMCD diol. This step typically uses ruthenium, nickel, or rhodium catalysts and produces a mixture of cis and trans isomers.[7]

Synthesis of TMCD-Based Copolyesters

TMCD is a key monomer in a new generation of copolyesters, most notably the Tritan™ family of products. It is typically copolymerized with other diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), and dicarboxylic acids like terephthalic acid (TPA), often supplied as dimethyl terephthalate (B1205515) (DMT).[6] The melt polymerization process is standard.

Performance Characteristics: TMCD Copolyester vs. BPA Polycarbonate

Polymers derived from TMCD exhibit a unique combination of properties that make them highly competitive with, and often superior to, BPA-based polycarbonates. They are noted for their toughness, clarity, and chemical and heat resistance.[8][9]

Mechanical and Thermal Properties

The rigid cycloaliphatic structure of TMCD contributes to high glass transition temperatures (Tg) and impact strength in the resulting copolyesters.

| Property | TMCD Copolyester (e.g., Tritan™ TX1001/TX2001) | BPA Polycarbonate (General Purpose) | Test Method |

| Specific Gravity | 1.17 - 1.18 | ~1.20 | ASTM D792 |

| Tensile Strength at Yield | 44 MPa | 60 - 65 MPa | ASTM D638 |

| Tensile Strength at Break | 53 MPa | ~65 MPa | ASTM D638 |

| Flexural Modulus | 1.59 GPa | 2.2 - 2.4 GPa | ASTM D790 |

| Notched Izod Impact Strength | 650 - 980 J/m | ~930 J/m | ASTM D256 |

| Deflection Temp. at 0.455 MPa | 109 °C | ~140 °C | ASTM D648 |

| Light Transmittance | 92% | ~90% | ASTM D1003 |

| (Data compiled from multiple sources[2][8][9][10]) |

Chemical Resistance and Hydrolytic Stability

A key advantage of TMCD-based copolyesters is their superior chemical resistance and hydrolytic stability compared to polycarbonate. This makes them more durable in applications requiring repeated cleaning with aggressive detergents or exposure to various chemicals, a common requirement in medical and laboratory settings.[2][8] Polycarbonate is more susceptible to crazing and degradation upon exposure to certain cleaning agents and lipids.

Toxicological Profile and Endocrine Activity Assessment

The primary driver for replacing BPA is to eliminate potential endocrine-disrupting effects. Extensive testing has been conducted on TMCD and its derivative copolyesters (Tritan™) to assess their safety profile.

General Toxicity

TMCD is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[11] No significant state or federal hazardous substance listings have been reported for TMCD.[12]

| Endpoint | Result | Species |

| Acute Oral LD50 | ~1500 mg/kg bw | Rat (female) |

| Acute Dermal LD50 | >2000 mg/kg bw | Rat (male/female) |

| (Data compiled from Safety Data Sheet[13]) |

Assessment of Endocrine Activity

A comprehensive battery of tests, performed by independent third-party laboratories, has consistently shown that TMCD and copolyesters made from it are free of estrogenic and androgenic activity.[1][5][6][14] This contrasts sharply with BPA, which is a known estrogen mimic.

Key Findings:

-

Structural Analysis (QSAR): Computer modeling shows that TMCD lacks the phenolic structural features typically associated with estrogen receptor binding.[5]

-

In Vitro Assays: Receptor transactivation assays using yeast and mammalian cells on both the monomers (TMCD, DMT, CHDM) and extracts from the final polymer showed no estrogenic or androgenic activity.[6][14]

-

In Vivo Assays: The definitive uterotrophic bioassay in rodents, which is part of the EPA's Endocrine Disruptor Screening Program, revealed no evidence of estrogen-related effects at any dose level for the TMCD-related monomers.[3][14]

BPA's Estrogenic Signaling Pathway

BPA exerts its endocrine-disrupting effects primarily by binding to estrogen receptors (ERα and ERβ).[4] This interaction triggers two main pathways: a genomic pathway involving gene transcription in the nucleus, and a non-genomic pathway that activates rapid signaling cascades within the cytoplasm. TMCD does not initiate this cascade due to its inability to bind the estrogen receptor.

Migration Studies

The migration of monomers or other substances from food contact materials is a critical safety parameter. Studies reviewed by the European Food Safety Authority (EFSA) evaluated the migration from TMCD-based polyesters.

| Migrating Substance | Migration Level (into food simulants) |

| TMCD Monomer | Up to 2 µg/kg |

| Reaction Products | 1 to 40 µg/kg |

| Oligomers (containing TMCD) | Estimated ~10 µg/kg |

| (Data from EFSA Scientific Opinion[15]) |

The EFSA panel concluded that TMCD is not a safety concern for consumers when used as a co-monomer in polyesters at levels up to 35 mol% for contact with most food types.[15]

Experimental Protocols

The following are representative protocols for key assays used to evaluate endocrine activity and for the synthesis of TMCD-based polymers.

Protocol: Rodent Uterotrophic Bioassay (Adapted from OECD TG 440)

This in vivo assay is the gold standard for assessing estrogenic activity.[16] It measures the weight increase of the uterus in response to estrogenic compounds.

-

Animal Model: Use either immature female rats (weaned, prior to puberty) or young adult, ovariectomized female rats (allowing sufficient time for uterine regression). A minimum of 6 animals per group is required.[17]

-

Groups:

-

Vehicle Control (e.g., corn oil)

-

Positive Control (a known estrogen, e.g., 17α-ethinylestradiol)

-

Test Substance Groups (at least two dose levels of TMCD)

-

-

Administration: Administer the test substance or control daily for three consecutive days via oral gavage or subcutaneous injection.[17]

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals. Record final body weights.

-

Uterine Dissection: Carefully dissect the uterus, trimming away fat and connective tissue. Blot the uterus to remove luminal fluid and record the "blotted" uterine weight.

-

Endpoint Analysis: Calculate the mean uterine weight for each group. A statistically significant increase in the uterine weight of a test group compared to the vehicle control group indicates a positive (estrogenic) response.[17]

Protocol: E-SCREEN (Estrogen Screen) Cell Proliferation Assay

This in vitro assay uses an estrogen-responsive human breast cancer cell line (MCF-7) to screen for estrogenic activity.[18]

-

Cell Culture: Culture MCF-7 cells in estrogen-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to establish a baseline state.

-

Seeding: Seed the cells at a low density in 96-well plates and allow them to attach.

-

Dosing: Expose the cells to a range of concentrations of the test substance (TMCD), a positive control (17β-estradiol), and a negative/vehicle control.

-

Incubation: Incubate the plates for a set period (e.g., 6 days) to allow for cell proliferation.

-

Quantification: At the end of the incubation, fix and stain the cells (e.g., with sulforhodamine B). Measure the absorbance, which is proportional to the cell number (biomass).

-

Endpoint Analysis: Compare the cell yield in the test substance wells to the negative and positive controls. A significant increase in cell proliferation relative to the negative control indicates estrogenic activity.[19]

Protocol: Melt Polycondensation of a TMCD Copolyester

This protocol is a representative example based on patent literature for synthesizing a copolyester from dimethyl terephthalate (DMT), TMCD, and a co-diol like ethylene (B1197577) glycol (EG).

-

Reactor Setup: Equip a one-liter reaction vessel with a nitrogen inlet, a mechanical stirrer, and a distillation column.

-

Charging Reactants: Charge the reactor with the monomers and catalysts. For example: 194.0 g (1.0 mol) DMT, 111.6 g (1.8 mol) EG, 28.8 g (0.20 mol) TMCD, and catalysts such as zinc acetate (B1210297) and dibutyltin (B87310) diacetate.

-

Stage 1 - Transesterification: Place the flask in a heating bath at 190-220°C. Methanol will be generated as a byproduct and removed via the distillation column. This stage is complete when the theoretical amount of methanol has been collected.

-

Stage 2 - Polycondensation: Increase the temperature to 250-290°C. Gradually apply a vacuum (e.g., <0.5 mm Hg) to remove excess ethylene glycol and drive the polymerization reaction to produce a high molecular weight polymer. This stage is monitored by the torque on the stirrer, which increases with the viscosity of the polymer melt.

-

Extrusion and Pelletization: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure, cooled in a water bath, and pelletized.

Conclusion

This compound (TMCD) is a technically robust and safe building block for modern copolyesters. Polymers derived from TMCD demonstrate a superior combination of mechanical toughness, clarity, and chemical resistance, making them suitable replacements for BPA-polycarbonate in a wide range of demanding applications. Crucially, a comprehensive body of evidence from structural analysis, in vitro assays, and definitive in vivo studies confirms that TMCD and its resulting polymers are free from the estrogenic and androgenic activity that is the primary concern with BPA.[5][6] As regulatory and consumer demand for safer materials continues to grow, TMCD stands out as a validated, high-performance solution.

References

- 1. manufacturing.net [manufacturing.net]

- 2. productcatalog.eastman.com [productcatalog.eastman.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eastman.com [eastman.com]

- 6. Lack of androgenicity and estrogenicity of the three monomers used in Eastman's Tritan™ copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2521526B1 - Dental materials using this compound - Google Patents [patents.google.com]

- 8. lookpolymers.com [lookpolymers.com]

- 9. plastore.it [plastore.it]

- 10. nagase.com [nagase.com]

- 11. 2,2,4,4-四甲基-1,3-环丁二醇,异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eastman.com [eastman.com]

- 15. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 16. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Melt Polymerization of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Polyesters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the melt polymerization of polyesters incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD). This unique cycloaliphatic diol is a key building block for creating high-performance polyesters with properties relevant to advanced materials and biomedical applications, including drug delivery and medical device fabrication. The inclusion of TMCD in polyester (B1180765) chains can significantly enhance thermal stability, mechanical strength, and hydrolytic resistance, making these materials attractive alternatives to traditional polymers like polycarbonate.[1][2]

Overview of Melt Polymerization of TMCD Polyesters

Melt polymerization is a solvent-free technique for synthesizing high molecular weight polymers from monomers in their molten state. For TMCD-based polyesters, this process is typically conducted in two stages:

-

Transesterification or Esterification: In this initial stage, the diol components, including TMCD and any co-diols, react with a diacid or its diester derivative (e.g., dimethyl terephthalate) at elevated temperatures to form low molecular weight oligomers. This reaction is facilitated by a catalyst and involves the removal of a byproduct, such as methanol (B129727) or water.

-

Polycondensation: The oligomers from the first stage are then subjected to higher temperatures and high vacuum. This promotes further chain growth by removing the diol byproduct (e.g., ethylene (B1197577) glycol), leading to a significant increase in the polymer's molecular weight. The viscosity of the molten polymer increases substantially during this stage.

The incorporation of the rigid and bulky cyclobutyl ring of TMCD into the polymer backbone disrupts chain packing, which can lead to the formation of amorphous copolyesters with high glass transition temperatures (Tg) and excellent optical clarity.[3][4]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of TMCD-containing polyesters via melt polymerization.

Protocol 1: Synthesis of a TMCD-Furan based Copolyester

This protocol is adapted from the synthesis of copolyesters based on 2,5-furandicarboxylic acid (FDCA), where dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) is used as the diester monomer.[3]

Materials:

-

Dimethyl furan-2,5-dicarboxylate (DMFD)

-

This compound (TMCD)

-

Ethylene glycol (EG) (or other co-diols like 1,3-propanediol (B51772) or 1,4-butanediol)

-

Zinc acetate (B1210297) (transesterification catalyst)

-

Antimony trioxide (polycondensation catalyst)

-

Nitrogen gas (high purity)

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer with a torque indicator

-

Distillation column and condenser

-

Vacuum pump

-

Heating mantle with temperature controller

-

Nitrogen inlet

Procedure:

Stage 1: Transesterification

-

Charge the reaction flask with DMFD, TMCD, and the co-diol (e.g., ethylene glycol). The molar ratio of total diols to DMFD should be approximately 1.6:1.[3] The desired molar percentage of TMCD in the final copolyester will determine the initial ratio of TMCD to the co-diol.

-

Add the transesterification catalyst, zinc acetate, at a concentration of 0.2 mol% based on the amount of DMFD.[3]

-

Assemble the reaction apparatus, ensuring a nitrogen purge to maintain an inert atmosphere.

-

Begin stirring and gradually heat the reaction mixture to 175-180°C.[3]

-

Methanol will be generated as a byproduct and should be collected through the distillation column.

-

Continue this stage for approximately 3-4 hours, or until the theoretical amount of methanol has been distilled off.[3]

Stage 2: Polycondensation

-

After the transesterification is complete, add the polycondensation catalyst, antimony trioxide, at a concentration of 0.15 mol% based on the initial amount of DMFD.[3]

-

Gradually increase the temperature of the reaction mixture to 230-245°C.[3]

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to 10-20 Pa.[3]

-

The excess diol will be removed under vacuum, and the viscosity of the polymer melt will increase. This can be monitored by the torque indicator on the mechanical stirrer.

-

Continue the polycondensation for 3-4 hours, or until the desired torque (e.g., 270-320 N·cm) is reached, indicating a high molecular weight polymer has been formed.[3]

-

Once the reaction is complete, cool the reactor and carefully remove the solid polymer.

Protocol 2: Synthesis of a TMCD-Terephthalate Copolyester

This protocol outlines the synthesis of copolyesters using terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT) as the diacid component.

Materials:

-

Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

-

This compound (TMCD)

-

Ethylene glycol (EG) or another suitable co-diol

-

Titanium(IV) isopropoxide or another suitable catalyst

-

Antioxidant/stabilizer (e.g., a phosphite-based stabilizer)

Procedure:

Stage 1: Esterification (using TPA) or Transesterification (using DMT)

-

Charge the reactor with TPA or DMT, TMCD, and the co-diol. An excess of the diol component is typically used.

-

Add the catalyst and stabilizer to the reaction mixture.

-

Under a nitrogen atmosphere, heat the mixture with stirring. For TPA, the temperature is typically raised to around 240-260°C to facilitate the esterification reaction and removal of water. For DMT, a temperature profile similar to Protocol 1 can be used for the transesterification.

-

Monitor the removal of the byproduct (water or methanol) to determine the completion of this stage.

Stage 2: Polycondensation

-

Increase the temperature to 270-290°C.

-

Gradually apply a high vacuum to remove the excess diol and drive the polymerization reaction forward.

-

The viscosity of the melt will increase significantly. The reaction is continued until the desired melt viscosity or stirrer torque is achieved, which corresponds to the target molecular weight.

-

Cool the reactor and collect the resulting copolyester.

Data Presentation: Properties of TMCD Polyesters

The incorporation of TMCD into polyesters has a pronounced effect on their thermal and mechanical properties. The following tables summarize quantitative data from various studies.

Table 1: Thermal Properties of TMCD-based Copolyesters

| Polymer Composition | Tg (°C) | Tm (°C) | Td,max (°C) | Reference |

| PEF (Poly(ethylene furanoate)) | 87.0 | 211.9 | 397 | [3] |

| PETF-18 (PEF with 18 mol% TMCD) | 91.1 | - (Amorphous) | 400 | [3] |

| PPF (Poly(propylene furanoate)) | 55.5 | 173.6 | 398 | [3] |

| PPTF-18 (PPF with 18 mol% TMCD) | 63.5 | - (Amorphous) | 405 | [3] |

| PBF (Poly(butylene furanoate)) | 39.0 | 168.8 | 403 | [3] |

| PBTF-18 (PBF with 18 mol% TMCD) | 43.5 | - (Amorphous) | 405 | [3] |

| TPA-EG/TMCD (23 mol% TMCD) | 93 | - | - | [4] |

| TPA-EG/TMCD (35 mol% TMCD) | 105 | - | - | [4] |

| TPA-CHDM/TMCD (20 mol% TMCD) | 103 | - | - | [2] |

Tg = Glass Transition Temperature; Tm = Melting Temperature; Td,max = Temperature of Maximum Decomposition Rate

Table 2: Mechanical Properties of TMCD-based Copolyesters

| Polymer Composition | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (J/m) | Reference |

| PEF | 2800 | 85 | 5 | - | [3] |

| PETF-18 | 3300 | 95 | <5 | - | [3] |

| PPF | 2200 | 54 | 120 | - | [3] |

| PPTF-18 | 2600 | 78 | 10 | - | [3] |

| PBF | 2000 | 62 | 290 | - | [3] |

| PBTF-18 | 2300 | 80 | 250 | - | [3] |

| TPA-PDO/TMCD (40 mol% TMCD) | - | - | - | 1070 | [2] |

| TPA-EG/TMCD (31-36 mol% EG) | - | - | - | 609-667.5 | [5] |

| TPA-CHDM/TMCD (20-40 mol% TMCD) | - | - | - | 700-900 | [5] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the two-stage melt polymerization of TMCD polyesters.

Caption: General workflow for the two-stage melt polymerization of TMCD polyesters.

Applications in Drug Development and Biomedical Fields